molecular formula C10H18N2O3 B13513970 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one

3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one

Cat. No.: B13513970
M. Wt: 214.26 g/mol
InChI Key: WPVZERZKTDFGAC-UHFFFAOYSA-N
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Description

3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one typically involves the reaction of morpholine with a suitable propylating agent, followed by cyclization to form the oxazolidinone ring. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine under basic conditions to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then cyclized with phosgene or a phosgene equivalent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is unique due to its combination of a morpholine ring, a propyl chain, and an oxazolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H18N2O3/c13-10-12(6-9-15-10)3-1-2-11-4-7-14-8-5-11/h1-9H2

InChI Key

WPVZERZKTDFGAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CCOC2=O

Origin of Product

United States

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